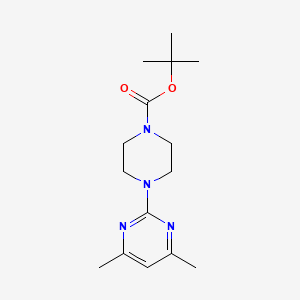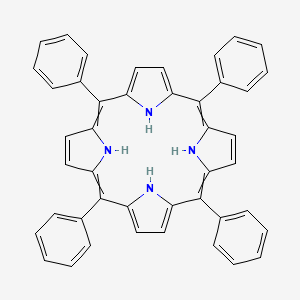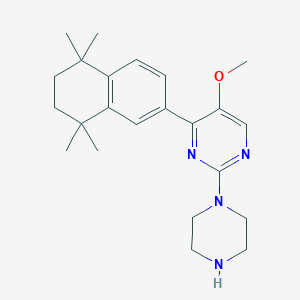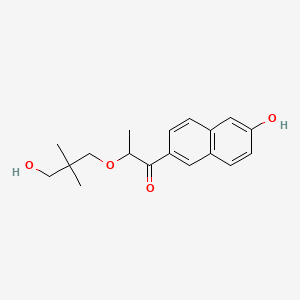![molecular formula C11H10Br2N2O B13841887 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide is a chemical compound that features a brominated ethanone group attached to a phenyl ring, which is further substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide typically involves the bromination of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of automated systems and advanced purification techniques further enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which mimics the structure of histidine.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-(1H-imidazol-5-yl)ethanone: Similar structure but with the imidazole moiety at a different position, leading to variations in chemical behavior.
1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar but with the bromine atom on the phenyl ring, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide is unique due to the specific positioning of the bromine atom and the imidazole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H10Br2N2O |
|---|---|
Molecular Weight |
346.02 g/mol |
IUPAC Name |
2-bromo-1-(4-imidazol-1-ylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H |
InChI Key |
UKMNPVBPDCTZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)





![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)


